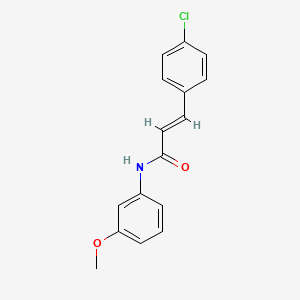

N-(3-methoxyphenyl)-4-chlorocinnamanilide

Overview

Description

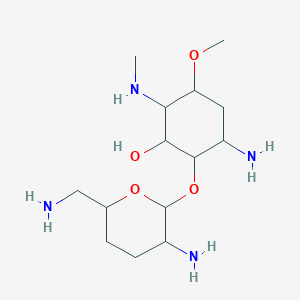

“N-(3-Methoxyphenyl)-4-chlorocinnamanilide” is a chemical compound with the molecular weight of 253.3 . Its IUPAC name is (2E)-N-(3-methoxyphenyl)-3-phenyl-2-propenamide . It is stored in a dry environment at 2-8°C . The compound is solid in physical form .

Physical And Chemical Properties Analysis

“N-(3-methoxyphenyl)-4-chlorocinnamanilide” is a solid compound stored at 2-8°C . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications

Pain Therapy

SB-366791 has been identified as a potential alternative to conventional painkiller-based treatment . It targets receptors at the origin of the pain pathway, such as transient receptor potential (TRP) ion channels . Specifically, it acts as an antagonist to the TRPV1 channel, a founding member of the vanilloid subfamily of TRP channels . This makes SB-366791 a promising candidate for pain therapy .

Analgesic Antagonist

The compound SB-366791 has been found to bind to the vanilloid site and act as an allosteric hTRPV1 inhibitor . This means it can inhibit the function of the TRPV1 channel, which plays a crucial role in the sensation of pain . Therefore, SB-366791 has potential applications as an analgesic antagonist .

Psychiatric Disorders

Beyond pain treatment, the need for selective TRPV1 inhibitors extends to other diseases associated with this channel, including psychiatric disorders . As SB-366791 is a TRPV1-specific nanomolar-affinity analgesic antagonist , it could potentially be used in the treatment of certain psychiatric conditions .

Biochemical Research

SB-366791 is used in biochemical research to study the function and behavior of TRPV1 channels . For example, it has been used in cryo-electron microscopy studies to understand the structure of human TRPV1 in its apo state .

pH-Dependent Action

SB-366791 has been found to have a non-competitive but pH-dependent action on proton-induced activation of TRPV1 receptors . This unique property makes it a valuable tool in research exploring the pH-dependent behavior of TRPV1 receptors .

Inhibition of TRPV1 Channels in Cell Cultures

SB-366791 has been used to inhibit TRPV1 channels expressed in cell cultures . For instance, it has been shown to inhibit TRPV1 channels in mTRPV1-C6 cells . This application is particularly useful in studying the role of TRPV1 channels in cellular processes .

Safety and Hazards

The safety information available indicates that “N-(3-methoxyphenyl)-4-chlorocinnamanilide” has some hazards associated with it. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

Future Directions

While specific future directions for “N-(3-methoxyphenyl)-4-chlorocinnamanilide” are not available, related compounds have shown potential in various fields. For example, a hybrid compound of chalcone-salicylate has shown potential cytotoxic activity against breast cancer through ERα inhibition . This suggests that “N-(3-methoxyphenyl)-4-chlorocinnamanilide” and related compounds could be further explored for their potential in medicinal chemistry.

Mechanism of Action

Target of Action

SB-366791 is a potent and selective antagonist of the vanilloid receptor (VR1/TRPV1) . The TRPV1 receptor is a ligand-gated ion channel that has been implicated in the mediation of many types of pain .

Mode of Action

SB-366791 interacts with its target, the TRPV1 receptor, by binding to the vanilloid site . It acts as an allosteric inhibitor of hTRPV1 . This interaction results in the inhibition of capsaicin, acid, or heat-mediated activation of human TRPV1 . The IC50 values are 3 and 6 nM for capsaicin and heat respectively .

Biochemical Pathways

The TRPV1 receptor, which is the primary target of SB-366791, is primarily expressed on small myelinated and unmyelinated medium size sensory neurons in dorsal root and trigeminal ganglia . The activation of these receptors by various stimuli leads to the opening of the ion channel, allowing the influx of cations such as calcium . SB-366791 inhibits this process, thereby affecting the associated biochemical pathways .

Result of Action

The inhibition of TRPV1 by SB-366791 results in the reduction of pain signals transmitted by the sensory neurons . In animal studies, SB-366791 has demonstrated significant analgesic effects . It has been shown to inhibit the frequency of miniature excitatory postsynaptic currents (EPSCs), reduce the frequency of spontaneous EPSCs, and inhibit the amplitude of C-fibre evoked EPSCs .

Action Environment

The action of SB-366791 is pH-dependent . Stronger acidification reduces the maximum effect of SB-366791, while the IC50 values are virtually unaffected . This suggests that the efficacy and stability of SB-366791 can be influenced by the pH of the environment in which it is administered.

properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO2/c1-20-15-4-2-3-14(11-15)18-16(19)10-7-12-5-8-13(17)9-6-12/h2-11H,1H3,(H,18,19)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAMDQKWNKKFHD-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-4-chlorocinnamanilide | |

CAS RN |

472981-92-3, 1649486-65-6 | |

| Record name | SB 366791 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0472981923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-366791 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1649486656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-366791 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8EY4M2N4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

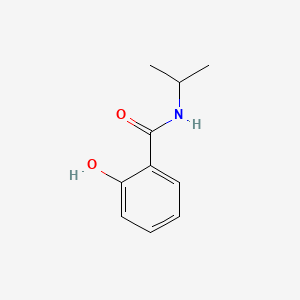

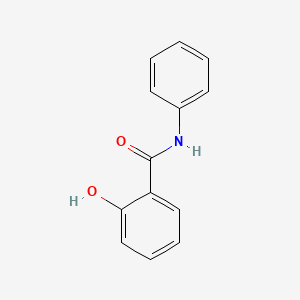

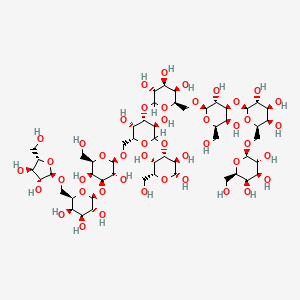

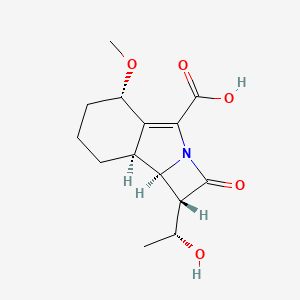

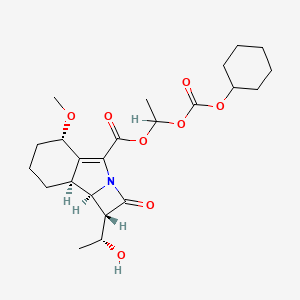

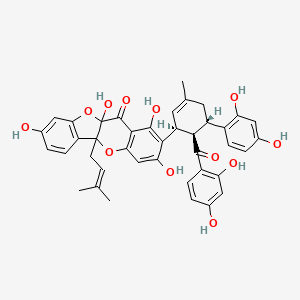

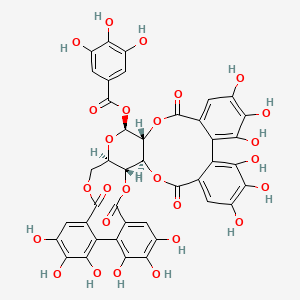

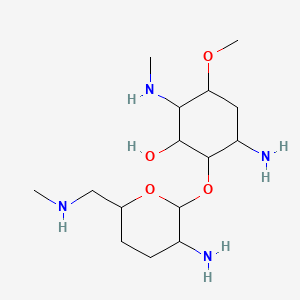

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B1680766.png)